1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a dimethoxyphenyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Hydroxypropyl Group: This step often involves the use of epoxides or halohydrins under basic conditions to introduce the hydroxypropyl group.
Coupling with Dimethoxyphenyl Urea: The final step involves the coupling of the benzo[b]thiophene derivative with 2,3-dimethoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules could be studied to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and dimethoxyphenyl groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds with similar benzo[b]thiophene structures.
Hydroxypropyl Ureas: Compounds with hydroxypropyl and urea functionalities.
Dimethoxyphenyl Ureas: Compounds with dimethoxyphenyl and urea structures.
Uniqueness
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea is unique due to the combination of its structural features, which may confer specific properties and activities not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-20(24,17-11-13-7-4-5-10-16(13)27-17)12-21-19(23)22-14-8-6-9-15(25-2)18(14)26-3/h4-11,24H,12H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOOIUZCBKKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C(=CC=C1)OC)OC)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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